(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone
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Overview
Description
(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone typically involves the use of trifluoromethyl ketones. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable chiral auxiliary under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, selective oxidation, and other advanced methodologies to achieve the desired stereochemistry and chemical structure .
Chemical Reactions Analysis
Types of Reactions
(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Chlorinated aromatic compounds: These compounds have similar halogen substitution patterns but may lack the trifluoromethyl group
Uniqueness
(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is unique due to its combination of a chiral center, trifluoromethyl group, and chlorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8ClF3O2 |
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Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropan-1-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-5(15)9(16)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3 |
InChI Key |
YLTAWMYDIHYJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)O |
Origin of Product |
United States |
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